molecular formula C6H11BF3K B7889238 Potassium trans-2-methylcyclopentyltrifluoroborate

Potassium trans-2-methylcyclopentyltrifluoroborate

Cat. No.: B7889238
M. Wt: 190.06 g/mol
InChI Key: UXYBBWFXLHMYNE-KGZKBUQUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trans-2-methylcyclopentyltrifluoroborate can be synthesized through the reaction of 2-methylcyclopentylboronic acid with potassium trifluoroborate under specific conditions. The reaction typically involves the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the compound’s reactivity .

Chemical Reactions Analysis

Types of Reactions

Potassium trans-2-methylcyclopentyltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the trifluoroborate with aryl, alkenyl, or alkyl halides and triflates .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium trans-2-methylcyclopentyltrifluoroborate is widely used in scientific research due to its versatility in cross-coupling reactions. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trans-2-methylcyclopentyltrifluoroborate is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other trifluoroborates, it offers advantages in terms of stability and ease of handling, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

potassium;trifluoro-[(1R,2R)-2-methylcyclopentyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3.K/c1-5-3-2-4-6(5)7(8,9)10;/h5-6H,2-4H2,1H3;/q-1;+1/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYBBWFXLHMYNE-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCCC1C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]([C@@H]1CCC[C@H]1C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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